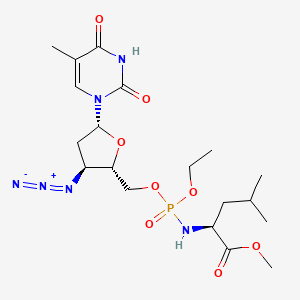
5'MeOLeuPO3(Et) AZT
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Methoxy-Leucine-Phosphonate-Ethyl Azidothymidine (5’MeOLeuPO3(Et) AZT) is a derivative of azidothymidine (AZT), a well-known antiretroviral medication used to treat HIV/AIDS. This compound combines the properties of AZT with additional functional groups to enhance its biological activity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Methoxy-Leucine-Phosphonate-Ethyl Azidothymidine involves multiple steps, starting from thymidine. The process typically includes:
Protection of Hydroxyl Groups: The 5’ hydroxyl group of thymidine is protected using a p-methoxybenzoyl ester.
Azidation: The 3’ hydroxyl group is activated and substituted with an azido group (N3) through a Mitsunobu reaction.
Phosphorylation: The 5’ position is phosphorylated to introduce the phosphonate group.
Leucine Conjugation: Leucine is conjugated to the phosphonate group.
Esterification: The final step involves esterification with ethyl groups to form the ethyl ester.
Industrial Production Methods
Industrial production of 5’-Methoxy-Leucine-Phosphonate-Ethyl Azidothymidine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity. Advanced purification techniques like chromatography and crystallization are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
5’-Methoxy-Leucine-Phosphonate-Ethyl Azidothymidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azido group to an amine.
Substitution: The azido group can be substituted with other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted azidothymidine derivatives.
Hydrolysis: Formation of phosphonic acid and leucine derivatives.
Aplicaciones Científicas De Investigación
5’-Methoxy-Leucine-Phosphonate-Ethyl Azidothymidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential to inhibit viral replication and its effects on cellular processes.
Medicine: Investigated for its enhanced antiviral activity and reduced toxicity compared to AZT.
Mecanismo De Acción
The mechanism of action of 5’-Methoxy-Leucine-Phosphonate-Ethyl Azidothymidine involves its incorporation into viral DNA by reverse transcriptase. The compound acts as a chain terminator, preventing the elongation of viral DNA and thereby inhibiting viral replication. The additional functional groups enhance its stability and selectivity, reducing the likelihood of resistance development .
Comparación Con Compuestos Similares
Similar Compounds
Azidothymidine (AZT): The parent compound, widely used in HIV treatment.
3’-Azido-2’,3’-dideoxyguanosine (AZddG): Another nucleoside analog with antiviral activity.
3’-Azido-2’,3’-dideoxyadenosine (AZddA): Similar mechanism of action but different nucleoside base.
Uniqueness
5’-Methoxy-Leucine-Phosphonate-Ethyl Azidothymidine is unique due to its enhanced stability and reduced toxicity. The additional functional groups improve its pharmacokinetic properties, making it a promising candidate for further development in antiviral therapy .
Propiedades
Número CAS |
133201-16-8 |
|---|---|
Fórmula molecular |
C19H31N6O8P |
Peso molecular |
502.5 g/mol |
Nombre IUPAC |
methyl (2S)-2-[[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-ethoxyphosphoryl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C19H31N6O8P/c1-6-31-34(29,23-14(7-11(2)3)18(27)30-5)32-10-15-13(22-24-20)8-16(33-15)25-9-12(4)17(26)21-19(25)28/h9,11,13-16H,6-8,10H2,1-5H3,(H,23,29)(H,21,26,28)/t13-,14-,15+,16+,34?/m0/s1 |
Clave InChI |
WNYNDJOOLKDZMN-LCMCJYAASA-N |
SMILES isomérico |
CCOP(=O)(N[C@@H](CC(C)C)C(=O)OC)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-] |
SMILES canónico |
CCOP(=O)(NC(CC(C)C)C(=O)OC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















